molecular formula C11H19N3O2 B13630975 Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate

Cat. No.: B13630975
M. Wt: 225.29 g/mol
InChI Key: QFMRQCGOPUXYMY-UHFFFAOYSA-N
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Description

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic imidazole derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring imidazole and propanoate scaffolds are frequently explored as key intermediates and pharmacophores in the development of bioactive molecules . The structural motif of a substituted imidazole linked to an amino acid ester is common in the design of protease inhibitors, such as those targeting enzymes like thrombin , and for the development of receptor antagonists . The specific ethyl and methylamino substitutions on the core structure are typically investigated to fine-tune the molecule's electronic properties, lipophilicity, and binding affinity to specific biological targets, allowing researchers to establish critical structure-activity relationships (SAR) . This compound serves as a versatile building block for further chemical functionalization, enabling the synthesis of more complex molecules for high-throughput screening and lead optimization programs. It is intended solely for use in non-clinical laboratory research.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

ethyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-3)11(15)16-5-2/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

QFMRQCGOPUXYMY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)OCC)NC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves nucleophilic substitution reactions where an imidazole ring is introduced onto a suitable halo-substituted propanoate ester. The key step is the substitution of a halogen (often bromine) on the propanoate moiety by the nitrogen atom of the imidazole ring under basic conditions.

Typical Synthetic Route

A representative method involves the reaction of ethyl 3-bromo-2-(methylamino)propanoate with 2-ethyl-1H-imidazole under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack by the imidazole nitrogen on the electrophilic carbon bearing the bromine, displacing the bromide ion and forming the desired this compound.

Step Reagents & Conditions Description
1 Ethyl 3-bromo-2-(methylamino)propanoate + 2-ethyl-1H-imidazole Nucleophilic substitution in DMF or DMSO, elevated temperature (60-100°C)
2 Base (e.g., potassium carbonate or sodium hydride) To deprotonate imidazole and facilitate nucleophilic attack
3 Reaction time: 6-24 hours Monitored by TLC or HPLC for completion
4 Workup Extraction with dichloromethane or ethyl acetate, washing with aqueous bicarbonate and brine
5 Purification Recrystallization from ethyl acetate or chromatography

Detailed Example Procedure

  • Reaction Setup: In a dry round-bottom flask, ethyl 3-bromo-2-(methylamino)propanoate is dissolved in DMF. 2-Ethyl-1H-imidazole is added along with potassium carbonate as a base.

  • Reaction Conditions: The mixture is stirred at 80°C for 12 hours under nitrogen atmosphere.

  • Workup: After cooling, the reaction mixture is diluted with water and extracted with dichloromethane. The organic layer is washed sequentially with sodium bicarbonate solution and brine to remove acidic and inorganic impurities.

  • Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is recrystallized from ethyl acetate to afford pure this compound.

Analytical Data and Purity Assessment

The purity of the synthesized compound is typically confirmed by:

Summary Table of Preparation Method

Parameter Details
Starting materials Ethyl 3-bromo-2-(methylamino)propanoate, 2-ethyl-1H-imidazole
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Base Potassium carbonate or sodium hydride
Temperature 60-100°C (typical 80°C)
Reaction time 6-24 hours
Workup Extraction with dichloromethane, washing with sodium bicarbonate and brine
Purification Recrystallization from ethyl acetate
Yield Typically moderate to good (60-85%) depending on conditions
Analytical techniques TLC, HPLC, IR, NMR, MS

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the ethyl groups may be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to reduce the imidazole ring or other functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can replace hydrogen atoms with halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazole N-oxides, while reduction may yield reduced imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Ethyl 3-(1H-imidazol-1-yl)-2-methyl-2-(methylamino)propanoate (CAS 1250269-71-6)

This analog replaces the 2-ethyl group on the imidazole ring with a hydrogen atom, resulting in a simpler structure (C₁₀H₁₇N₃O₂ , MW 211.26 g/mol). Key differences include:

  • Synthesis and Stability: Both compounds share a propanoate ester and methylamino group, but the 2-ethyl variant may exhibit higher lipophilicity due to the ethyl chain .
  • Applications : The discontinued status of CAS 1250269-71-6 suggests challenges in scalability or efficacy, whereas the 2-ethyl derivative’s bulkier structure might improve target specificity .
Table 1: Structural and Physical Comparison
Property Target Compound CAS 1250269-71-6
Molecular Formula C₁₁H₁₉N₃O₂ C₁₀H₁₇N₃O₂
Molecular Weight 225.29 g/mol 211.26 g/mol
Key Substituents 2-ethylimidazole, methylamino 1H-imidazole, methylamino
Purity Not reported 98%
Pharmacological Role Potential thrombin inhibitor Unclear (discontinued)

Dabigatran Etexilate Intermediates

Dabigatran etexilate, a direct thrombin inhibitor, shares structural motifs with the target compound. Key intermediates include:

  • Ethyl 3-(2-((4-cyanophenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate (CAS 211915-84-3): Features a benzoimidazole core and cyano group, enhancing thrombin affinity. The target compound’s simpler imidazole ring may reduce metabolic stability but improve synthetic accessibility .
  • Ethyl 3-[3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido]propanoate (Dabigatran Impurity 21): Shares the methylamino-propanoate backbone but lacks the imidazole ring, highlighting the critical role of heterocycles in bioactivity .
Table 2: Functional Group Impact on Activity
Compound Key Functional Groups Pharmacological Role
Target Compound 2-ethylimidazole, methylamino Hypothesized thrombin inhibition
CAS 211915-84-3 Benzoimidazole, cyano Confirmed thrombin inhibition
Dabigatran Impurity 21 Benzamido, methylamino Inactive impurity

Methyl 2-hydroxymethyl-1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3-[(2-(trimethylsilyl)ethoxy)methyl]imidazole-5-propanoate

This compound () incorporates a tetrazole ring and a trimethylsilyl-protected hydroxymethyl group. Unlike the target compound, its complex structure is designed for angiotensin II receptor antagonism. The tetrazole group enhances acidity and metal-binding capacity, whereas the target’s ethylimidazole may prioritize hydrophobic interactions .

(2-ethyl-1H-imidazol-1-yl)acetonitrile (CAS 1119451-03-4)

A precursor in imidazole derivative synthesis, this compound lacks the propanoate ester and methylamino group. Its acetonitrile moiety facilitates nucleophilic reactions, contrasting with the target’s ester group, which is prone to hydrolysis. This highlights divergent synthetic pathways: acetonitrile for ring functionalization vs. propanoate for bioavailability .

Biological Activity

Ethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(methylamino)propanoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H20N4O2
  • Melting Point : Not specified in the sources
  • Boiling Point : Not specified in the sources
  • Purity : 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing imidazole rings are known to exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity : Imidazole derivatives have been shown to possess antimicrobial properties, acting against various bacterial and fungal strains.
  • Anticancer Properties : Some studies suggest that imidazole-containing compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Overview

A summary of the biological activities reported for this compound is presented in the following table:

Activity TypeDescription
AntimicrobialExhibits activity against certain bacterial and fungal strains.
AnticancerInduces apoptosis in specific cancer cell lines through signaling modulation.
NeuroprotectivePotential protective effects on neuronal cells under stress conditions.
Anti-inflammatoryMay reduce inflammatory responses in vitro.

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various imidazole derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity.

Structure-Activity Relationship (SAR)

The presence of the imidazole ring is crucial for the biological activity of this compound. Variations in substituents on the imidazole or propanoate moiety can significantly influence its potency. For instance, modifications that enhance lipophilicity may improve membrane permeability and bioavailability.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirms regiochemistry and functional groups (e.g., imidazole protons at δ 7–8 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (225.29 g/mol) via ESI-TOF .
  • Elemental Analysis : Ensures purity (>95%) and stoichiometry .

Basic: What analytical techniques are recommended for confirming the molecular structure of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D structure, bond angles, and stereochemistry. SHELX software is commonly used for refinement .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹, imidazole N-H at ~3400 cm⁻¹) .
  • High-Resolution MS (HRMS) : Confirms exact mass (e.g., [M+H]⁺ = 226.29) .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during synthesis?

Methodological Answer:

  • Temperature Control : Maintain 60–80°C during alkylation to prevent side reactions (e.g., over-oxidation) .
  • Catalyst Selection : Use DABCO instead of triethylamine for higher E:Z isomer ratios in substitution reactions (e.g., 8:1 ratio at –20°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of imidazole .
  • Byproduct Monitoring : Use HPLC to track intermediates and adjust reagent stoichiometry .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

Comparative Assays : Test the compound against structurally similar analogs (e.g., ethyl 2-(ethylamino)propanoate) to isolate functional group contributions .

Target-Specific Screening : Use enzyme inhibition assays (e.g., cytochrome P450) to identify off-target effects .

Computational Docking : Predict binding modes with targets (e.g., receptors) using AutoDock Vina to explain variability in IC₅₀ values .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Simulate binding to enzymes (e.g., kinases) using the imidazole ring as a hydrogen-bond donor .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Modeling : Correlate substituent effects (e.g., 2-ethyl vs. methyl) with antimicrobial activity .

Basic: What are the primary biological targets of this compound, and what assays evaluate its activity?

Methodological Answer:

  • Targets :
    • Enzymes : Cytochrome P450, histidine kinases (interaction via imidazole-metal coordination) .
    • Receptors : GPCRs (e.g., serotonin receptors) via hydrogen bonding .
  • Assays :
    • Microbroth Dilution : Determines MIC values against bacterial/fungal strains .
    • MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀) .

Advanced: What are the challenges in crystallizing this compound for X-ray analysis, and how are they addressed?

Methodological Answer:

  • Challenges :
    • Low crystal symmetry due to flexible ester/amine groups.
    • Solvent inclusion in lattice .
  • Solutions :
    • Vapor Diffusion : Use 1:1 ethanol/water mixtures for slow crystallization .
    • Cryo-Cooling : Stabilize crystals at 100 K with glycerol as a cryoprotectant .
    • SHELXL Refinement : Apply TWIN/BASF commands for twinned data .

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